Ethyl 4-(methylsulfonyloxy)cyclohexanecarboxylate
Overview
Description
Ethyl 4-(methylsulfonyloxy)cyclohexanecarboxylate is a chemical compound with the molecular formula C11H18O5S. It is a white crystalline powder commonly used in medical, environmental, and industrial research. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Scientific Research Applications
Ethyl 4-(methylsulfonyloxy)cyclohexanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of polymers and specialty chemicals.
Mechanism of Action
As a derivative of Moclobemide, Ethyl 4-(methylsulfonyloxy)cyclohexanecarboxylate may act as a reversible inhibitor of monoamine oxidase type A (MAO-A), a key enzyme involved in the metabolism of monoamines in the nervous system. This inhibition can increase the availability of these neurotransmitters, which can help alleviate symptoms of depression and anxiety.
Safety and Hazards
The safety data sheet for a related compound, Ethyl 4-oxocyclohexanecarboxylate, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray . It is recommended to use only outdoors or in a well-ventilated area .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(methylsulfonyloxy)cyclohexanecarboxylate involves several steps. One common method includes the reaction of cyclohexanecarboxylic acid with methanesulfonyl chloride in the presence of a base, followed by esterification with ethanol . The reaction conditions typically involve:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Catalyst: Triethylamine or pyridine
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(methylsulfonyloxy)cyclohexanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl group can be substituted with other nucleophiles.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Oxidation Reactions: The cyclohexane ring can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol
Reduction: Lithium aluminum hydride in ether
Oxidation: Potassium permanganate in aqueous solution
Major Products
Substitution: Various substituted cyclohexanecarboxylates
Reduction: Ethyl 4-(hydroxy)cyclohexanecarboxylate
Oxidation: Cyclohexane-1,4-dicarboxylic acid derivatives
Comparison with Similar Compounds
Ethyl 4-(methylsulfonyloxy)cyclohexanecarboxylate can be compared with other similar compounds, such as:
Ethyl 4-oxocyclohexanecarboxylate: Similar structure but lacks the methanesulfonyl group.
Cyclohexanecarboxylic acid: The parent compound without esterification and sulfonylation.
Uniqueness
The presence of the methanesulfonyl group in this compound makes it more reactive in substitution reactions compared to its analogs.
Properties
IUPAC Name |
ethyl 4-methylsulfonyloxycyclohexane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5S/c1-3-14-10(11)8-4-6-9(7-5-8)15-16(2,12)13/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPLJIXVYSSTFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626238-23-1 | |
Record name | rac-ethyl (1s,4s)-4-(methanesulfonyloxy)cyclohexane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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